molecular formula C20H30N2O3 B2705619 4-(2-{3-[(1-Cyclobutylaziridin-2-yl)methoxy]-2-methylphenoxy}ethyl)morpholine CAS No. 2418728-67-1

4-(2-{3-[(1-Cyclobutylaziridin-2-yl)methoxy]-2-methylphenoxy}ethyl)morpholine

Cat. No.: B2705619
CAS No.: 2418728-67-1
M. Wt: 346.471
InChI Key: CMOPPCXOJYTBCP-UHFFFAOYSA-N
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Description

4-(2-{3-[(1-Cyclobutylaziridin-2-yl)methoxy]-2-methylphenoxy}ethyl)morpholine is a complex organic compound that features a morpholine ring, an aziridine ring, and a phenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-{3-[(1-Cyclobutylaziridin-2-yl)methoxy]-2-methylphenoxy}ethyl)morpholine typically involves multiple steps. One common approach starts with the preparation of the aziridine ring, followed by the introduction of the cyclobutyl group. The phenoxy group is then attached through an ether linkage, and finally, the morpholine ring is introduced. The reactions often require specific catalysts and conditions, such as palladium-catalyzed coupling reactions and controlled temperature and pressure settings .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the desired purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(2-{3-[(1-Cyclobutylaziridin-2-yl)methoxy]-2-methylphenoxy}ethyl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .

Scientific Research Applications

4-(2-{3-[(1-Cyclobutylaziridin-2-yl)methoxy]-2-methylphenoxy}ethyl)morpholine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-{3-[(1-Cyclobutylaziridin-2-yl)methoxy]-2-methylphenoxy}ethyl)morpholine involves its interaction with specific molecular targetsThe phenoxy and morpholine groups may also contribute to the compound’s overall activity by interacting with different molecular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This combination is not commonly found in simpler compounds, making it a valuable molecule for research and development .

Properties

IUPAC Name

4-[2-[3-[(1-cyclobutylaziridin-2-yl)methoxy]-2-methylphenoxy]ethyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O3/c1-16-19(24-13-10-21-8-11-23-12-9-21)6-3-7-20(16)25-15-18-14-22(18)17-4-2-5-17/h3,6-7,17-18H,2,4-5,8-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMOPPCXOJYTBCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1OCC2CN2C3CCC3)OCCN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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